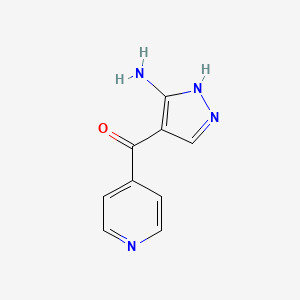
(5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone: is a compound that features a pyrazole ring substituted with an amino group and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone typically involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. One common method involves the condensation of 5-amino-1H-pyrazole with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group and the pyridine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is investigated for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the study of cell signaling pathways and the development of targeted therapies for diseases such as cancer .
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
作用機序
The mechanism of action of (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
- (5-Amino-1H-pyrazol-4-YL)(pyridin-3-YL)methanone
- (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone
- (5-Amino-1H-pyrazol-4-YL)(pyrimidin-4-YL)methanone
Uniqueness
Compared to similar compounds, (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone exhibits unique properties due to the specific positioning of the pyridine ring. This positioning can influence its binding affinity to molecular targets and its overall biological activity, making it a compound of significant interest in research and development .
特性
分子式 |
C9H8N4O |
|---|---|
分子量 |
188.19 g/mol |
IUPAC名 |
(5-amino-1H-pyrazol-4-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C9H8N4O/c10-9-7(5-12-13-9)8(14)6-1-3-11-4-2-6/h1-5H,(H3,10,12,13) |
InChIキー |
DSENHTVQFMIEJD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=O)C2=C(NN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


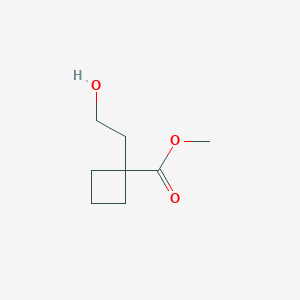
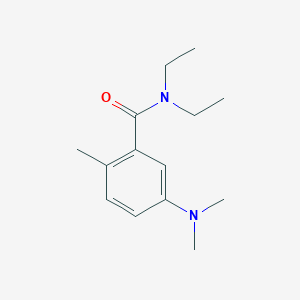

![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)
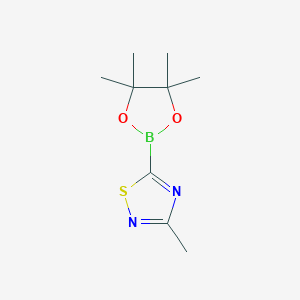

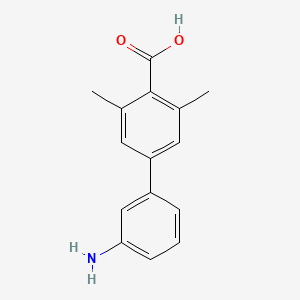
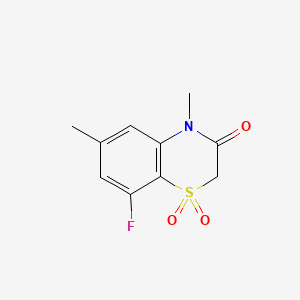
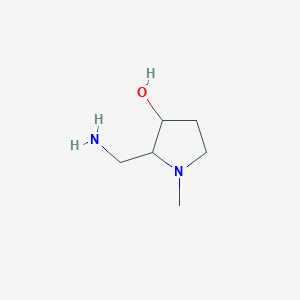
![4,4,10,10-Tetramethyl-5,6,9,10-tetrahydro-4H,8H-pyrido[3,2,1-ij][1,6]naphthyridine](/img/structure/B11762421.png)
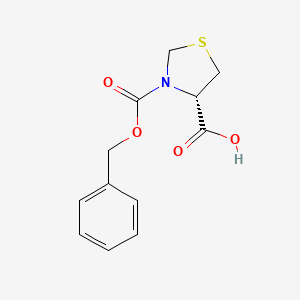
![(3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one](/img/structure/B11762434.png)
![(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate](/img/structure/B11762437.png)

